5-(Azepane-1-sulfonyl)pyridine-2-thiol

Lipophilicity LogP Physicochemical Property

5-(Azepane-1-sulfonyl)pyridine-2-thiol (CAS 852956-28-6) is a heterocyclic compound belonging to the class of pyridine-2-thiol sulfonamides, featuring a seven-membered azepane ring linked to a pyridine-2-thiol core via a sulfonyl bridge. Its molecular formula is C₁₁H₁₆N₂O₂S₂, with a molecular weight of 272.39 g/mol.

Molecular Formula C11H16N2O2S2
Molecular Weight 272.38
CAS No. 852956-28-6
Cat. No. B2960935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Azepane-1-sulfonyl)pyridine-2-thiol
CAS852956-28-6
Molecular FormulaC11H16N2O2S2
Molecular Weight272.38
Structural Identifiers
SMILESC1CCCN(CC1)S(=O)(=O)C2=CNC(=S)C=C2
InChIInChI=1S/C11H16N2O2S2/c14-17(15,10-5-6-11(16)12-9-10)13-7-3-1-2-4-8-13/h5-6,9H,1-4,7-8H2,(H,12,16)
InChIKeyZYZPMALLHYQJGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-(Azepane-1-sulfonyl)pyridine-2-thiol (CAS 852956-28-6) — A Differentiated Pyridine-2-thiol Sulfonamide Building Block for Medicinal Chemistry and Chemical Biology


5-(Azepane-1-sulfonyl)pyridine-2-thiol (CAS 852956-28-6) is a heterocyclic compound belonging to the class of pyridine-2-thiol sulfonamides, featuring a seven-membered azepane ring linked to a pyridine-2-thiol core via a sulfonyl bridge . Its molecular formula is C₁₁H₁₆N₂O₂S₂, with a molecular weight of 272.39 g/mol . The compound is commercially available as a research chemical and building block, typically offered at ≥95% purity , and is supplied by multiple reputable vendors for use in drug discovery, chemical synthesis, and biochemical probe development.

Why 5-(Azepane-1-sulfonyl)pyridine-2-thiol Cannot Be Freely Substituted with Other Pyridine-2-thiol Sulfonamide Analogs in Chemical Probe or Lead Optimization Campaigns


The pyridine-2-thiol sulfonamide scaffold is highly tunable, and the nature of the cyclic amine attached to the sulfonyl group profoundly influences key physicochemical and pharmacological properties . Substitution of the azepane ring with smaller or more polar heterocycles (e.g., piperidine, pyrrolidine, morpholine) results in substantial changes in lipophilicity (LogP), melting point, and conformational flexibility, which in turn impact solubility, membrane permeability, protein binding, and metabolic stability . Therefore, direct replacement of 5-(Azepane-1-sulfonyl)pyridine-2-thiol with a generic analog without experimental validation risks altering the compound's behavior in biological assays, compromising the reproducibility of structure-activity relationship (SAR) studies, and leading to suboptimal lead optimization outcomes. The quantitative evidence below delineates the specific, measurable differences that justify the selection of this specific compound over its closest analogs.

Quantitative Differentiation Evidence for 5-(Azepane-1-sulfonyl)pyridine-2-thiol Versus Closest Pyridine-2-thiol Sulfonamide Analogs


Lipophilicity (LogP) Comparison: Azepane Derivative is Significantly More Lipophilic than Piperidine, Pyrrolidine, and Morpholine Analogs

The azepane-containing compound exhibits the highest calculated LogP value among the compared pyridine-2-thiol sulfonamide analogs, indicating greater lipophilicity. This property directly influences membrane permeability and binding to hydrophobic protein pockets . The LogP of 5-(Azepane-1-sulfonyl)pyridine-2-thiol is 2.567, compared to 2.008 for the piperidine analog, 0.761 for the morpholine analog, and -0.303 for the pyrrolidine analog .

Lipophilicity LogP Physicochemical Property Membrane Permeability

Melting Point (Physical State) Differentiation: Azepane Derivative is a Low-Melting Solid/Oil, Contrasting with the High-Melting Piperidine Analog

The physical state of a compound profoundly affects its handling, formulation, and solid-state properties. 5-(Azepane-1-sulfonyl)pyridine-2-thiol exhibits a very low melting point range of 16–18 °C, indicating it is a low-melting solid or oil at ambient temperatures . In stark contrast, the piperidine analog 5-(Piperidin-1-ylsulfonyl)pyridine-2-thiol is a high-melting crystalline solid with a melting point of 218–221 °C . This large discrepancy in melting point reflects fundamental differences in intermolecular packing and lattice energy, which can influence solubility, dissolution rate, and the feasibility of specific formulation approaches.

Melting Point Physical State Formulation Crystallinity

Conformational Flexibility and Steric Profile: The Seven-Membered Azepane Ring Offers a Unique Conformational Landscape Compared to Six- and Five-Membered Analogs

The azepane ring is a seven-membered saturated heterocycle that adopts a twisted chair conformation, providing a distinct steric and conformational profile compared to the more planar six-membered piperidine ring or the smaller five-membered pyrrolidine ring . This increased conformational flexibility and larger ring size can enhance adaptability to irregularly shaped binding pockets in protein targets, potentially leading to unique binding modes and improved selectivity profiles not achievable with smaller ring analogs . The azepane sulfonamide scaffold has been specifically explored in medicinal chemistry for its ability to modulate biological activity through conformational pre-organization and steric interactions .

Conformational Flexibility Ring Size Steric Bulk Molecular Recognition

Commercial Availability and Purity: Reliable Supply with Documented Quality for Reproducible Research

5-(Azepane-1-sulfonyl)pyridine-2-thiol is commercially available from multiple established chemical suppliers with specified purity levels, ensuring reliable access for research and development purposes. It is offered at ≥95% purity by Sigma-Aldrich (Merck) and Chembase.cn, with some vendors providing higher purity grades (e.g., 98% from Leyan) . This level of purity and vendor documentation supports the reproducibility of experimental results and facilitates the compound's use as a building block in medicinal chemistry campaigns.

Purity Commercial Availability Quality Control Reproducibility

Optimal Research and Industrial Application Scenarios for 5-(Azepane-1-sulfonyl)pyridine-2-thiol Based on Differentiated Physicochemical and Structural Properties


Lead Optimization for Intracellular or Membrane-Bound Targets Requiring Enhanced Lipophilicity

In medicinal chemistry programs targeting intracellular kinases, G-protein coupled receptors (GPCRs), or other proteins where passive membrane permeability is critical, the higher LogP of 5-(Azepane-1-sulfonyl)pyridine-2-thiol (2.567) compared to piperidine (2.008), morpholine (0.761), and pyrrolidine (-0.303) analogs makes it a superior starting point or early lead optimization candidate . Its increased lipophilicity is expected to facilitate cellular uptake and target engagement, potentially leading to improved potency in cell-based assays. This compound is particularly well-suited for the exploration of structure-activity relationships (SAR) where modulation of LogP is a key design parameter.

Formulation Development Requiring a Low-Melting Solid or Liquid Physical Form

The low melting point (16–18 °C) of 5-(Azepane-1-sulfonyl)pyridine-2-thiol distinguishes it from high-melting crystalline analogs like the piperidine derivative (218–221 °C) . This physical property makes the azepane compound an attractive candidate for formulation strategies that benefit from a liquid or low-melting solid, such as the preparation of amorphous solid dispersions, lipid-based formulations, or liquid-filled capsules. Its physical state may also simplify handling in automated synthesis or high-throughput screening workflows where liquid handling is preferred.

Exploration of Conformationally Diverse Chemical Space in Fragment-Based Drug Discovery (FBDD) or Scaffold Hopping

The seven-membered azepane ring offers a unique conformational landscape and steric profile that is distinct from the more common six- and five-membered saturated nitrogen heterocycles . 5-(Azepane-1-sulfonyl)pyridine-2-thiol serves as an excellent scaffold for exploring novel chemical space in fragment-based drug discovery (FBDD) or for scaffold-hopping exercises aimed at improving selectivity or overcoming resistance mechanisms. Its conformational flexibility and distinct spatial occupancy can enable the identification of unique binding modes and interactions with protein targets that are not accessible with piperidine or pyrrolidine analogs.

Reproducible Chemical Probe Synthesis and SAR Studies Requiring High-Purity Building Blocks

With confirmed commercial availability at ≥95% purity from multiple reputable vendors , 5-(Azepane-1-sulfonyl)pyridine-2-thiol is a reliable building block for the synthesis of chemical probes and the systematic exploration of SAR. The documented purity and availability reduce the risk of batch-to-batch variability and ensure that biological activity can be confidently attributed to the intended compound rather than impurities. This makes it an ideal choice for academic and industrial research groups focused on reproducible and high-quality chemical biology studies.

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